N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRILVHKWBMCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Fluorinated Anisole Derivatives
The most efficient route begins with 2-methoxy-5-fluoroaniline as the starting material:
Step 1: Diazotization and Sulfonation
$$ \text{2-Methoxy-5-fluoroaniline} \xrightarrow[\text{NaNO}2, \text{HCl}]{0-5^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{SO}2, \text{CuCl}_2} \text{5-Fluoro-2-methoxybenzenesulfonic acid} $$
Step 2: Chlorination to Sulfonyl Chloride
$$ \text{Sulfonic acid} \xrightarrow{\text{PCl}5 \text{ or SOCl}2} \text{5-Fluoro-2-methoxybenzenesulfonyl chloride} $$
Key parameters:
- Temperature control : Maintain <40°C during chlorination to prevent demethylation
- Solvent selection : Dichloromethane or chlorobenzene optimizes yield (78-85%)
Preparation of 2-(3,5-Dimethylphenoxy)ethylamine
Williamson Ether Synthesis Route
Reaction Scheme :
$$ \text{3,5-Dimethylphenol} + \text{2-Bromoethylamine hydrobromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Target amine} $$
Optimization data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Potassium carbonate | 89% yield |
| Solvent | DMF | 92% purity |
| Reaction time | 12 hours | Minimal byproducts |
Reductive Amination Alternative
For improved stereochemical control:
$$ \text{3,5-Dimethylphenoxyacetaldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{2-(3,5-Dimethylphenoxy)ethylamine} $$
Sulfonamide Bond Formation
Classical Coupling Methodology
Standard Protocol :
- Dissolve 5-fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous THF
- Add 2-(3,5-dimethylphenoxy)ethylamine (1.1 equiv) slowly at 0°C
- Stir for 4-6 hours at room temperature
- Quench with ice water and extract with ethyl acetate
Yield Optimization :
| Condition | Effect on Yield |
|---|---|
| Triethylamine (1.5 equiv) | Increases to 88% |
| Molecular sieves (4Å) | Reduces hydrolysis |
| Solvent: THF/DCM (3:1) | Improves solubility |
Microwave-Assisted Synthesis
Recent advancements show significant improvements:
Analytical Characterization Data
Critical quality control parameters for the final compound:
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6):
δ 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.12 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.65 (s, 2H, Ar-H), 4.05 (t, J=6.0 Hz, 2H), 3.85 (s, 3H), 3.15 (t, J=6.0 Hz, 2H), 2.25 (s, 6H)
- HRMS : m/z calculated for C18H21FN2O4S [M+H]+: 393.1284, found: 393.1281
Chromatographic Purity :
- HPLC: 99.8% (Zorbax SB-C18, 75:25 MeCN/H2O)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical coupling | 78 | 98.5 | Industrial |
| Microwave-assisted | 94 | 99.2 | Lab-scale |
| Flow chemistry | 82 | 98.9 | Pilot-scale |
Key findings:
- Microwave methods offer superior yields but require specialized equipment
- Classical approach remains preferable for multi-kilogram synthesis
Industrial-Scale Process Considerations
Critical parameters for manufacturing:
- Cost Analysis :
- Amine component contributes 62% of total raw material cost
- Solvent recovery systems essential for economic viability
Safety Protocols :
- Sulfonyl chloride handling requires <25°C environments
- Exothermic reaction control during coupling step
Waste Management :
- THF recovery via distillation (89% efficiency)
- Aqueous waste neutralization with Ca(OH)2
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as sodium methoxide or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, such as methoxy-substituted derivatives.
Scientific Research Applications
N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and substituents can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxy-Substituted Sulfonamides and Amides
The compound shares structural motifs with several analogs in the evidence:
Key Observations :
- Substituent Position: The 3,5-dimethylphenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy in analogs like compound e and oxadixyl . Steric and electronic differences at these positions may alter target binding; for example, 2,6-substitution often enhances planarity in agrochemicals for membrane penetration.
- Core Structure : Unlike triaziflam’s triazine core , the target’s benzenesulfonamide scaffold is more typical of pharmaceuticals (e.g., anticonvulsants, COX inhibitors).
- Functional Groups : The 5-fluoro substituent in the target may mimic the role of fluorine in pesticides like sulfentrazone (), where it improves resistance to metabolic degradation .
Anticonvulsant and Cardiovascular Analogs
highlights phenoxyethyl aminoalkanol derivatives with anticonvulsant activity, such as N-(2,3-dimethylphenoxy)alkyl aminoalkanols. While the target lacks the aminoalkanol group, its ethylphenoxy linker and sulfonamide group may confer similar CNS activity via sodium channel modulation .
Biological Activity
N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, synthetic routes, and potential applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Aromatic Rings : Contributing to hydrophobic interactions.
- Sulfonamide Group : Known for its ability to form hydrogen bonds with biological targets.
- Fluorine and Methoxy Substituents : These groups enhance lipophilicity and may influence receptor binding.
The IUPAC name of the compound is N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide, with the following molecular formula:
Synthesis
The synthesis typically involves multiple steps starting from readily available precursors. A common route includes:
- Preparation of 3,5-dimethylphenol : Methylation of phenol using methyl iodide.
- Formation of 2-(3,5-dimethylphenoxy)ethylamine : Reaction of 3,5-dimethylphenol with ethylene oxide.
- Synthesis of 5-fluoro-2-methoxybenzenesulfonyl chloride : Achieved via sulfonation with chlorosulfonic acid.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The sulfonamide group can interact with active site residues.
- Receptor Modulation : The aromatic rings engage in hydrophobic interactions, potentially modulating receptor activity.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated significant antitumor activity. For instance, studies have shown that derivatives exhibit higher cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827) and fibroblast cell lines (MRC-5) .
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | High |
These findings suggest that this compound could possess similar properties due to structural similarities.
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Mechanistic Insights :
Q & A
Q. What are the key steps and conditions required for synthesizing N-(2-(3,5-dimethylphenoxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?
Methodology:
- Synthesis typically involves multi-step routes, including nucleophilic substitution and sulfonamide bond formation. For example:
Ether linkage formation : Reacting 3,5-dimethylphenol with a bromoethyl intermediate under reflux with a strong base (e.g., K₂CO₃) in aprotic solvents like DMF .
Sulfonylation : Coupling the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) .
- Critical conditions include temperature control (70–80°C for reflux), pH adjustment during purification (pH 5–6 to avoid salt formation), and chromatography for isolating high-purity products .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodology:
- Analytical techniques :
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities .
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy at C2, fluoro at C5) and ether linkage integrity .
- X-ray crystallography : Resolve steric effects from 3,5-dimethylphenoxy groups and sulfonamide conformation .
Q. What solvent systems are recommended for solubility testing of this sulfonamide derivative?
Methodology:
- Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For biological assays, prepare stock solutions in DMSO (<1% v/v) diluted in PBS or cell culture media .
- Solubility in aqueous buffers is pH-dependent; adjust to physiological pH (7.4) to mimic in vivo conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodology:
- Assay standardization : Compare protocols for inconsistencies in cell lines (e.g., bacterial vs. mammalian), compound concentrations, and endpoint measurements .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values from enzymatic assays .
- Structural validation : Reconfirm batch purity via LC-MS and repeat assays under controlled conditions to isolate confounding factors .
Q. What strategies optimize reaction yields for the sulfonamide coupling step in large-scale synthesis?
Methodology:
- Design of Experiments (DOE) : Screen variables like stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), solvent polarity (DCM vs. THF), and reaction time (4–8 hrs) .
- Catalysis : Add triethylamine (TEA) as a base to neutralize HCl byproducts and accelerate coupling .
- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) while maintaining yields >80% .
Q. How do electronic and steric effects of the 3,5-dimethylphenoxy group influence this compound’s mechanism of action?
Methodology:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituents (e.g., -CF₃, -NO₂) and compare binding affinities via surface plasmon resonance (SPR) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess steric clashes with target enzymes (e.g., cyclooxygenase-2) .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
Methodology:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
- Cryo-EM/X-ray co-crystallography : Resolve 3D structures of the compound bound to receptors (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
